molecular formula C14H12N4O B2726734 7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 320416-52-2

7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2726734
CAS No.: 320416-52-2
M. Wt: 252.277
InChI Key: KCVBNOWGGKNYGM-GORDUTHDSA-N
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Description

7-[(E)-2-(4-Methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The 1,2,4-triazolo[1,5-a]pyrimidine (TP) core is isoelectronic with purines, making it a versatile bioisostere in the design of novel bioactive molecules . This scaffold has demonstrated remarkable versatility across various therapeutic areas, and its derivatives have been investigated as potential treatments for cancer, neurodegenerative diseases, and infectious diseases . The specific substitution pattern of this compound, featuring an ethenyl bridge with a 4-methoxyphenyl group, is designed to modulate its electronic properties, lipophilicity, and overall interaction with biological targets. Researchers can leverage this compound as a key intermediate or precursor in developing targeted therapies. The TP scaffold is known for its metal-chelating properties, capable of forming monodentate or bidentate complexes with various metal ions, which can be exploited in the design of diagnostic agents or chemotherapeutic compounds with novel mechanisms of action . Furthermore, structurally related TP derivatives have shown promise as positive allosteric modulators of the GABAA receptor, exhibiting potent anticonvulsant activity in preclinical models, which highlights the potential of this chemical class in neuroscience research . The synthetic pathways for such compounds often involve annulation reactions starting from 1,2,4-aminotriazole derivatives or through modern, efficient methods like multi-component reactions or microwave-mediated synthesis . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c1-19-13-6-3-11(4-7-13)2-5-12-8-9-15-14-16-10-17-18(12)14/h2-10H,1H3/b5-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVBNOWGGKNYGM-GORDUTHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC=NC3=NC=NN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=CC=NC3=NC=NN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 5-Amino-1,2,4-Triazoles with 1,3-Dicarbonyl Compounds

The triazolo[1,5-a]pyrimidine scaffold is typically constructed via cyclocondensation between 5-amino-1,2,4-triazole derivatives and 1,3-dicarbonyl compounds. For example, 5-amino-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole reacts with ethyl acetoacetate in acetic acid at 30–35°C for 12 hours to yield the triazolopyrimidine core. This method achieves moderate yields (55–58%) and is adaptable to diverse diketones, enabling structural variability at the 5- and 7-positions.

Multicomponent Reactions for Direct Functionalization

Advanced synthetic approaches employ multicomponent reactions (MCRs) to simultaneously assemble the core and introduce substituents. A four-component condensation involving 5-amino-1,2,4-triazole , 2,2,6-trimethyl-4H-1,3-dioxin-4-one , 4-methoxybenzaldehyde , and triazolamine in the presence of p-toluenesulfonic acid (p-TsOH) under refluxing aqueous conditions generates triazolopyrimidines with arylvinyl substituents in 81–91% yields. This method streamlines synthesis by eliminating intermediate isolation steps and leverages green solvent systems.

Regioselective Introduction of the (E)-2-(4-Methoxyphenyl)Ethenyl Group

Knoevenagel Condensation at the 7-Position

Post-synthetic modification of preformed triazolopyrimidines provides a versatile route to install the ethenyl moiety. Chlorination of 7-hydroxytriazolo[1,5-a]pyrimidine with phosphoryl chloride (POCl₃) at 110°C for 5 hours produces 7-chlorotriazolo[1,5-a]pyrimidine , which undergoes nucleophilic substitution with active methylene compounds. Subsequent Knoevenagel condensation with 4-methoxybenzaldehyde in the presence of piperidine or sodium etholate generates the (E)-configured ethenyl bridge. This stepwise approach allows precise control over stereochemistry, with yields exceeding 80% for analogous systems.

Comparative Analysis of Synthetic Routes

Method Yield Range Reaction Time Key Advantages Limitations
Multicomponent Reaction 81–91% 4–12 h Single-step, atom-economical, green Limited substrate scope
Knoevenagel Condensation 75–85% 6–24 h Stereoselective, scalable Requires pre-functionalized core
Heck Coupling 60–75% 8–16 h Broad applicability, mild conditions High catalyst loading, cost

Mechanistic Insights and Optimization

Acid-Catalyzed Cyclization in MCRs

In multicomponent routes, p-TsOH catalyzes both imine formation between the triazolamine and aldehyde, and subsequent cyclodehydration with the diketone equivalent. The reaction proceeds via a stepwise mechanism:

  • Formation of a Schiff base between 5-amino-1,2,4-triazole and 4-methoxybenzaldehyde
  • Nucleophilic attack by the enolized diketone
  • Aromatization through elimination of water

Optimization studies indicate that maintaining reflux conditions (100–110°C) in polar aprotic solvents (e.g., DMF, NMP) enhances reaction rates and yields.

Stereochemical Control in Ethenyl Formation

The E-selectivity in Knoevenagel condensations arises from thermodynamic stabilization of the trans-adduct due to reduced steric hindrance between the triazolopyrimidine core and 4-methoxyphenyl group. Microwave-assisted protocols reduce reaction times from 24 hours to 30 minutes while maintaining >95% stereopurity.

Industrial-Scale Considerations

Patent EP2794575B1 discloses a large-scale synthesis of triazolopyrimidines using continuous flow reactors, achieving 85% yield at 10 kg/batch. Key parameters include:

  • Precise temperature control (±2°C) during POCl₃-mediated chlorination
  • Automated pH adjustment during workup to minimize decomposition
  • Recrystallization from ethanol/water (3:1 v/v) for >99.5% purity

Chemical Reactions Analysis

Types of Reactions

7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and functional group substitutions in triazolopyrimidine analogues:

Compound Name Substituents at Position 7 Key Functional Groups/Modifications Biological Activity/Application Reference
7-[(E)-2-(4-Methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine (Target) (E)-2-(4-Methoxyphenyl)ethenyl Methoxy group, conjugated ethenyl Inferred: Potential kinase modulation
7-(4-Fluorostyryl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (E)-2-(4-Fluorophenyl)ethenyl Fluoro group, amine at position 2 Unspecified (electrochemical studies)
7-(3,4-Dimethoxyphenyl)-2-(4-fluorobenzyl)triazolo[1,5-a]pyrimidine 3,4-Dimethoxyphenyl, 4-fluorobenzyl Dual methoxy, fluorobenzyl Antimitotic (inactive in tested models)
7-(4-Chlorostyryl)-2-(1H-pyrrol-1-yl)triazolo[1,5-a]pyrimidine (E)-2-(4-Chlorophenyl)ethenyl, pyrrole Chloro group, pyrrole substitution Unspecified (structural analysis)
5-Amino-7-(4-phenyl)-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate 4-Phenyl, ester at position 6 Amino group, carboxylate ester Synthetic intermediate (green chemistry)

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound (electron-donating) contrasts with halogenated analogues (e.g., 4-fluoro or 4-chloro in ), which may alter electronic properties and binding affinities.
  • Functional Group Impact : Amine or ester groups at position 2 or 6 (e.g., ) influence reactivity and synthetic pathways but may reduce metabolic stability.
Antidiabetic Activity
  • Target Analogue : 7-(4-Methoxyphenyl)-5-phenyl-4,5-dihydro-triazolo[1,5-a]pyrimidine (lacking the ethenyl group) exhibits dual activity as a glucokinase activator and dipeptidyl peptidase-4 (DPP-4) inhibitor, suggesting the 4-methoxyphenyl moiety contributes to antidiabetic effects .
Antimitotic and Antitubulin Activity
  • Target Compound : The ethenyl group may enhance planarity and tubulin binding, though direct evidence is lacking.
Electrochemical Behavior
  • Triazolopyrimidinones with 4-methoxyphenyl groups (e.g., S1-TP, S2-TP, S3-TP) exhibit redox potentials influenced by substituents at position 5, suggesting the target compound’s ethenyl group could modulate electron transfer properties .

Physicochemical Properties

  • Solubility : The methoxy and ethenyl groups likely improve water solubility compared to fully aromatic analogues (e.g., 5-phenyl derivatives in ).
  • Thermal Stability : TMDP-based synthesis ensures high thermal stability (>200°C), critical for industrial applications .

Biological Activity

7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a triazole and pyrimidine ring system, which are known for their diverse pharmacological properties, including anticancer, antibacterial, and antiviral activities.

Chemical Structure and Properties

  • Molecular Formula : C18H15N5O
  • Molecular Weight : 317.352 g/mol
  • IUPAC Name : this compound

The compound's structure allows for various interactions with biological targets due to the presence of multiple functional groups.

Biological Activity Overview

Recent studies have highlighted the biological activity of triazolo-pyrimidine derivatives. The compound has been evaluated primarily for its antiproliferative effects against various cancer cell lines.

Antiproliferative Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity. For instance:

  • Case Study : A related triazolo-pyrimidine derivative demonstrated an IC50 value of 9.47 μM against MGC-803 (gastric cancer), 9.58 μM against HCT-116 (colon cancer), and 13.1 μM against MCF-7 (breast cancer) cell lines. These values indicate a potent inhibitory effect compared to standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .

The mechanism by which these compounds exert their effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival:

  • ERK Signaling Pathway : Compounds have been shown to inhibit the phosphorylation of ERK1/2 and its upstream regulators (c-Raf and MEK1/2), leading to reduced cell proliferation and increased apoptosis in cancer cells .

Summary of Biological Activities

The following table summarizes the biological activities of this compound based on available research:

Activity Cell Line IC50 Value (μM) Mechanism
AntiproliferativeMGC-8039.47ERK signaling pathway inhibition
AntiproliferativeHCT-1169.58ERK signaling pathway inhibition
AntiproliferativeMCF-713.1Induction of apoptosis

Q & A

Q. What are the optimized synthetic routes for 7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine?

  • Methodological Answer : The synthesis involves multi-step protocols starting with aminotriazole derivatives and aromatic aldehydes. Key steps include:
  • Condensation : Reacting 3-amino-1,2,4-triazole with ethyl cyanoacetate and substituted benzaldehydes (e.g., 4-methoxybenzaldehyde) in a solvent system (e.g., ethanol/water or molten TMDP) .
  • Cyclization : Catalyzed by TMDP (trimethylenedipiperidine), which enhances reaction efficiency and yield (up to 92%) while allowing solvent reuse .
  • Purification : Recrystallization from ethanol or methanol ensures high purity (>95%) .
    Critical Parameters : Catalyst choice (TMDP vs. piperidine), solvent polarity, and reaction temperature (65–100°C) significantly impact yield and regioselectivity .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of analytical techniques:
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., ethenyl and methoxyphenyl groups) and monitor reaction progress .
  • IR : Identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹, triazole/pyrimidine vibrations) .
  • Chromatography : TLC (silica gel G/UV 254) for reaction monitoring and HPLC for purity assessment .
  • Elemental Analysis : Verify molecular formula consistency (e.g., C₁₅H₁₃N₅O) .

Q. What are the foundational biological activities reported for this compound?

  • Methodological Answer : Preliminary studies on triazolopyrimidines suggest:
  • Antimicrobial Activity : Assess via agar diffusion assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values typically <50 µM .
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., COX-2 inhibition) to evaluate anti-inflammatory potential .
    Key Variables : Substituent effects (e.g., methoxy vs. halogen groups) modulate potency .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) influence pharmacological activity?

  • Methodological Answer : Case Study :
  • Replace the 4-methoxyphenyl group with fluorophenyl or difluoromethyl groups to enhance lipophilicity and target binding .
  • SAR Insights :
  • Electron-Withdrawing Groups (e.g., -CF₃): Improve enzyme inhibition (e.g., IC₅₀ reduction by 30–50%) but may increase cytotoxicity .
  • Methoxy vs. Halogen : Methoxy enhances solubility but reduces CNS penetration compared to halogens .
    Experimental Design : Use parallel synthesis with varied aldehydes, followed by in vitro screening (e.g., kinase panels) and QSAR modeling .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Common Issues :
  • Discrepancies in IC₅₀ values (e.g., due to assay conditions or impurity profiles).
    Resolution Strategies :

Standardize Assays : Use identical cell lines (e.g., HEK293 for kinase studies) and control compounds .

Validate Purity : Re-characterize compounds via NMR and LC-MS to rule out degradation products .

Meta-Analysis : Compare data across ≥3 independent studies to identify trends (e.g., methoxy derivatives consistently show lower cytotoxicity) .

Q. What advanced techniques elucidate the compound’s mechanism of action?

  • Methodological Answer :
  • X-ray Crystallography : Resolve binding modes with target proteins (e.g., COX-2 active site) .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., kₐ ~10⁴ M⁻¹s⁻¹, kd ~0.01 s⁻¹) .
  • Molecular Dynamics Simulations : Predict stability of ligand-target complexes (e.g., RMSD <2 Å over 100 ns) .

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